Paesslerin A
Description
Structure
3D Structure
Properties
Molecular Formula |
C17H26O2 |
|---|---|
Molecular Weight |
262.4 g/mol |
IUPAC Name |
[(1S,2S,5S,6R)-5,8,8,11-tetramethyl-2-tricyclo[4.3.2.02,5]undec-10-enyl] acetate |
InChI |
InChI=1S/C17H26O2/c1-11-8-13-9-15(3,4)10-14(11)16(5)6-7-17(13,16)19-12(2)18/h8,13-14H,6-7,9-10H2,1-5H3/t13-,14-,16+,17+/m1/s1 |
InChI Key |
RTCCFKQEVBFZCO-JHNDHUHGSA-N |
Isomeric SMILES |
CC1=C[C@@H]2CC(C[C@H]1[C@]3([C@@]2(CC3)OC(=O)C)C)(C)C |
Canonical SMILES |
CC1=CC2CC(CC1C3(C2(CC3)OC(=O)C)C)(C)C |
Synonyms |
paesslerin A |
Origin of Product |
United States |
Origin and Isolation of Paesslerin a
Methodologies for Isolation from Biological Matrices
The isolation of natural products like Paesslerin A from complex biological matrices such as marine soft coral involves various chemical methodologies. While specific detailed protocols for the isolation of this compound are often found in primary research articles describing its initial discovery and structural elucidation, general approaches for isolating sesquiterpenoids from marine invertebrates are employed. These methodologies typically involve steps such as sample collection and preservation, extraction of compounds from the biological tissue using organic solvents, and subsequent purification steps. nih.govnih.gov
Purification techniques commonly used in natural product isolation include various forms of chromatography, such as column chromatography, high-performance liquid chromatography (HPLC), and thin-layer chromatography (TLC). nih.govnih.gov These techniques separate compounds based on their differing physical and chemical properties, allowing for the isolation of the target compound, this compound, from other co-extracted substances in the marine organism matrix. The specific solvents and chromatographic stationary phases are selected based on the polarity and chemical characteristics of the target compound and the complexity of the crude extract. The process often requires iterative purification steps to achieve a high level of purity for structural characterization and biological testing.
Structural Elucidation and Definitive Stereochemical Assignment of Paesslerin a
Initial Structural Proposals and Analytical Challenges
Upon isolation from Alcyonium paessleri, spectroscopic techniques were employed to propose an initial structure for Paesslerin A. researchgate.net These initial structural assignments were primarily based on extensive 1D and 2D Nuclear Magnetic Resonance (NMR) experiments. conicet.gov.arscielo.org.mx However, the complex nature of the molecule and potential overlapping signals in NMR spectra likely contributed to the analytical challenges encountered in definitively establishing the complete structure and relative stereochemistry. conicet.gov.ar The limited amount of isolated natural product also posed a challenge for extensive chemical derivatization experiments that could have aided in settling structural ambiguities. conicet.gov.ar
Methodologies for Absolute and Relative Stereochemistry Determination
Determining the absolute and relative stereochemistry of complex natural products like this compound requires a combination of analytical techniques.
Spectroscopic Techniques in Structural Analysis
NMR spectroscopy, including 1D and 2D techniques such as COSY, HSQC, HMBC, and NOESY, is a fundamental tool in the structural elucidation of organic molecules. scielo.org.mxresearchgate.netlibretexts.orgnih.gov These methods provide crucial information about the connectivity of atoms and the spatial relationships between protons, which can be used to infer relative stereochemistry. researchgate.net Infrared (IR) spectroscopy can provide information about the functional groups present in the molecule. researchgate.net Mass spectrometry (MS) is essential for determining the molecular weight and fragmentation pattern, aiding in the confirmation of the molecular formula and structural fragments. scielo.org.mxissr.edu.kh
X-ray Crystallography in Structural Confirmation
X-ray crystallography is a powerful technique that can provide unambiguous three-dimensional structural information, including definitive relative and absolute stereochemistry, provided that suitable single crystals can be obtained. nih.govwikipedia.orglibretexts.orgxtalpi.com This method analyzes the diffraction pattern produced when X-rays interact with the electrons of a crystalline material, allowing for the mapping of electron density and thus the positions of atoms in the crystal lattice. nih.govwikipedia.org While challenging for compounds available only in limited quantities, obtaining a crystal structure can unequivocally confirm or refute a proposed structure and its stereochemistry. researchgate.netxtalpi.com
Computational Chemistry Approaches for Stereochemical Assignment
Computational chemistry, particularly quantum chemical calculations of NMR properties, has become an increasingly valuable tool in supporting or challenging structural and stereochemical assignments of organic compounds. conicet.gov.arrwth-aachen.dersc.orgchemrxiv.org By comparing calculated NMR data for proposed structures or stereoisomers with experimental NMR data, researchers can assess the likelihood of a particular assignment being correct. conicet.gov.ar Statistical methods, such as DP4 probability analysis, are often used to correlate experimental and computational NMR data and help determine the most likely structure among several candidates. conicet.gov.ar This approach can be particularly useful when spectroscopic data alone are insufficient or ambiguous, or when crystallization for X-ray analysis is not feasible. conicet.gov.ar
Structural Revision Driven by Total Synthesis
A pivotal moment in the study of this compound was the realization that its originally proposed structure was incorrect. acs.orgresearchgate.netnih.govtohoku.ac.jpacs.org This structural revision was driven by the results of total synthesis efforts. acs.orgconicet.gov.arresearchgate.netnih.govtohoku.ac.jpacs.orgacs.orgresearchgate.netdntb.gov.uaacs.orgmdpi.com When the total synthesis of the originally proposed structure was achieved, significant differences were observed between the NMR data of the synthetic compound and the natural product. conicet.gov.ar This discrepancy indicated that the initial structural assignment of natural this compound was incorrect. conicet.gov.arnih.gov Subsequent research, including further synthesis efforts targeting alternative structures, led to the proposal and eventual confirmation of a revised tricyclic structure for this compound. acs.orgresearchgate.netacs.orgacs.org The successful total synthesis of the revised structure, with spectroscopic data matching that of the natural product, provided definitive proof of the correct connectivity and stereochemistry. acs.orgacs.org This highlights the crucial role of total synthesis not only in providing access to complex molecules but also in validating or correcting structural assignments made by other methods. conicet.gov.ar
Biosynthetic Pathways and Precursors of Paesslerin a
Proposed Biosynthetic Origins of Protoilludane Sesquiterpenoids
The foundational units for sesquiterpenoid biosynthesis are the C5 isomers, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). These precursors are primarily synthesized via the mevalonate (B85504) pathway in fungi and plants, although some organisms utilize the non-mevalonate pathway. Through a series of enzymatic condensation reactions, IPP and DMAPP are sequentially linked to form the C15 precursor, farnesyl pyrophosphate (FPP).
FPP serves as the universal substrate for sesquiterpene synthases, enzymes that catalyze the cyclization of this acyclic precursor to generate the diverse array of sesquiterpene carbon skeletons. The biosynthesis of protoilludane sesquiterpenoids is proposed to proceed through the cyclization of FPP, often involving a humulyl cation intermediate. This cationic cyclization sequence leads to the formation of the characteristic annulated 5/6/4-ring system of the protoilludane scaffold. While Paesslerin A is classified within this group, the specific details of its complete biosynthetic pathway are areas of ongoing research. Studies on related protoilludane natural products, such as coprinolone and Δ6-coprinolone, have utilized isotopic labeling experiments to investigate the incorporation of precursors like [1,2-13C] acetate, providing insights into the carbon framework assembly.
Enzymatic Mechanisms in Sesquiterpenoid Biosynthesis
The structural diversity observed in sesquiterpenoids arises from the action of specific enzymes. Sesquiterpene synthases (STSs) are key enzymes responsible for the initial cyclization of FPP, dictating the basic carbon skeleton. For instance, Δ6-protoilludene synthase (EC 4.2.3.135) catalyzes the cyclization of (2E,6E)-farnesyl diphosphate (B83284) to produce Δ6-protoilludene, a protoilludane intermediate.
Following the formation of the core protoilludane skeleton by STSs, further structural modifications are introduced by tailoring enzymes. These enzymes, including cytochrome P450 monooxygenases, NAD(P)+-dependent oxidoreductases, and various transferases, catalyze reactions such as hydroxylation, oxidation, reduction, and esterification, leading to the final bioactive molecules. Research into the biosynthesis of other protoilludane-derived compounds, such as melleolides, has highlighted the involvement of cytochrome P450 enzymes in stepwise hydroxylation and oxidoreductases in stereochemical inversions. Flavoproteins, such as Mld7 in melleolide biosynthesis, have also been shown to catalyze complex reactions involving oxidation-triggered rearrangements.
Genetic Determinants and Gene Cluster Analysis for Related Biosynthetic Pathways
In fungi, the genes encoding the enzymes involved in the biosynthesis of secondary metabolites, including sesquiterpenoids, are often organized into biosynthetic gene clusters (BGCs). These clusters typically contain the gene for the terpene synthase responsible for synthesizing the basic hydrocarbon skeleton, along with genes for tailoring enzymes that modify the core structure.
Analysis of these gene clusters provides valuable information about the enzymatic machinery involved in producing specific natural products. For example, a 13.4-kb gene cluster has been identified in Streptomyces avermitilis for the biosynthesis of the sesquiterpene antibiotic pentalenolactone, containing genes for pentalenene (B1246303) synthase and other modifying enzymes. Similarly, a gene cluster for the biosynthesis of the sesquiterpene heptelidic acid has been identified in Aspergillus oryzae, which includes genes for biosynthetic enzymes and regulatory elements. Studies on Δ6-protoilludene synthase have also involved the identification and characterization of the corresponding gene. While a specific gene cluster directly responsible for this compound biosynthesis may require further investigation, the presence of such clusters in the biosynthesis of related fungal sesquiterpenoids provides a framework for understanding the genetic basis of protoilludane production. Comparative genomic and transcriptomic studies can aid in the identification of potential gene clusters involved in the biosynthesis of specific protoilludanes like this compound.
Synthetic Strategies Towards Paesslerin a
Total Synthesis of Paesslerin A
Total synthesis approaches aim to construct the complete this compound molecule from simpler precursors. These strategies often involve the development of sophisticated reaction sequences to build the intricate polycyclic framework.
Development of Convergent Cascade Reactions for Polycyclic Skeleton Construction
Convergent cascade reactions are a powerful strategy for rapidly assembling complex polycyclic structures like the protoilludane skeleton found in this compound. researchgate.netacs.orgkyoto-u.ac.jpjst.go.jp These reactions involve a sequence of mechanistically distinct transformations that occur in a single pot, minimizing purification steps and increasing efficiency. researchgate.netacs.orgkyoto-u.ac.jp
One notable approach to the protoilludane skeleton utilized a multicomponent domino reaction catalyzed by Tf₂NH. researchgate.netacs.orgnih.govacs.org This cascade involved three distinct reactions that enabled the assembly of the skewed 5/6/4 tricyclic motif. researchgate.netacs.org A key feature of this cascade was the migration of the reactive site, assisted by the catalyst, allowing for the construction of complex architectures. researchgate.netacs.org
Another strategy explored the use of catalytic (4+2)-(2+2) cycloaddition reactions for the stereoselective formation of the bicyclo[4.2.0]octane framework, a core element of the proposed this compound structure. nih.govjst.go.jp This multicomponent reaction sequence could generate multiple carbon-carbon bonds and stereogenic centers in a single operation. jst.go.jp
The first total synthesis of cytotoxic this compound was achieved using a tricyclic product obtained from a multicomponent domino reaction. researchgate.netacs.orgnih.govacs.org Key steps in this synthesis included a regioselective C-H insertion of a sulfonyl carbenoid and base-promoted olefin isomerization. researchgate.netacs.orgacs.org This synthetic work was instrumental in the revision of this compound's structure. researchgate.netresearchgate.netacs.orgnih.govnih.govacs.orgresearchgate.netacs.orgkyoto-u.ac.jp
Stereoselective and Regioselective Transformations in Complex Molecule Synthesis
Achieving high stereoselectivity and regioselectivity is paramount in the synthesis of complex molecules like this compound, which possess multiple chiral centers and potential reaction sites. researchgate.netacs.orgacs.orgdntb.gov.ua Control over these aspects ensures the formation of the desired isomer with the correct three-dimensional arrangement. buchler-gmbh.com
In the total synthesis of this compound, regioselective C-H insertion of a sulfonyl carbenoid was a crucial step in establishing the correct connectivity and functionalization. researchgate.netacs.orgacs.org Additionally, base-promoted olefin isomerization was employed to achieve the desired double bond position without compromising the integrity of the sensitive cyclobutanol (B46151) moiety. researchgate.netacs.orgacs.org
Stereoselective transformations are often achieved through the use of specific catalysts or reaction conditions that favor the formation of one stereoisomer over others. buchler-gmbh.comlibretexts.org While the provided text specifically mentions regioselective steps in the this compound synthesis, general strategies in complex molecule synthesis include asymmetric induction using chiral auxiliaries or catalysts, and diastereoselective reactions that exploit existing stereocenters in the molecule. buchler-gmbh.comlibretexts.orgorganic-chemistry.org
Synthetic Methodologies for Analogues and Derivatives
The synthesis of analogues and derivatives of this compound is important for exploring structure-activity relationships and potentially developing compounds with improved properties. researchgate.net These efforts often leverage flexible synthetic methodologies that allow for structural variations.
Multi-component Reactions and Diversity-Oriented Synthesis
Multi-component reactions (MCRs) and diversity-oriented synthesis (DOS) are valuable strategies for generating libraries of analogues and derivatives of natural products like this compound. researchgate.netacs.orgkyoto-u.ac.jpjst.go.jp MCRs allow for the rapid assembly of complex molecules from three or more reactants in a single step, offering advantages in terms of efficiency and atom economy. acs.orgkyoto-u.ac.jpjst.go.jp DOS aims to generate a diverse array of molecular structures from common starting materials or intermediates. acs.orgkyoto-u.ac.jpjst.go.jp
The multicomponent domino reaction used in the total synthesis of this compound exemplifies the power of MCRs in constructing complex skeletons. researchgate.netacs.orgnih.govacs.org Such methodologies can be adapted to introduce variations in the starting materials, potentially leading to a range of this compound analogues. researchgate.netacs.org The inherent efficiency and flexibility of MCRs make them well-suited for DOS approaches towards related sesquiterpenoids. acs.orgjst.go.jp
Studies on fused alkylidenecyclobutanes, analogues to protoilludane skeletons, demonstrate the use of efficient synthetic methods, including highly diastereoselective cycloaddition reactions, to access complex architectures with a minimum number of steps. acs.org These strategies highlight methodologies applicable to generating diverse structures related to the this compound core.
Structure Activity Relationship Sar Studies of Paesslerin a and Its Analogues
Identification of Key Structural Motifs Correlating with Biological Effects
Detailed experimental studies identifying the key structural motifs of Paesslerin A responsible for its biological effects are not yet published. For the broader class of protoilludane sesquiterpenoids, the characteristic tricyclic 5/6/4-fused ring system is considered the fundamental scaffold for their biological activity. The cytotoxicity of various protoilludane aryl esters suggests that the nature and substitution pattern of the ester group can significantly influence the potency. nih.govmdpi.com However, without data on this compound analogues, it is not possible to specify which parts of its unique structure, such as the acetyl group or the specific stereochemistry of its hydroxyl and methyl groups, are essential for its cytotoxic action.
Quantitative Structure-Activity Relationship (QSAR) Methodologies
No quantitative structure-activity relationship (QSAR) studies specifically focused on this compound or its direct analogues have been reported in the scientific literature. QSAR models are computational tools that correlate variations in the physicochemical properties of compounds with their biological activities. Developing a robust QSAR model requires a dataset of structurally related compounds with a range of measured biological activities, which, as noted, is not currently available for this compound.
Rational Design Principles for Optimized Analogues
The formulation of rational design principles for creating optimized analogues of this compound is contingent on the availability of initial SAR data. Without an understanding of the key structural motifs and the effects of functional group modifications, any design principles would be purely speculative. Future research in this area would likely involve the synthesis of analogues to probe the importance of the acetyl and hydroxyl groups and the integrity of the tricyclic core for cytotoxic activity.
Mechanistic Investigations of Paesslerin A S Biological Activities
In Vitro Cellular Activity Profiling
In vitro studies provide valuable insights into the potential biological effects of compounds at the cellular level. Research on Paesslerin A has included assessments of its activity in two-dimensional cell cultures and against parasitic organisms.
Investigations in Two-Dimensional Cell Culture Models
Preliminary in vitro assays have demonstrated that this compound exhibits moderate cytotoxicity against several human tumor cell lines. researchgate.netmdpi.com Studies have reported cytotoxicity against human leukemia K562, human cervical cancer HeLa, and Ehrlich ascites tumor cells, with one study indicating an IC50 value below 10 µM for these lines. mdpi.com Additionally, mild cytotoxicity was observed against human larynx carcinoma Hep-2 cells with an IC50 of 13.5 µM, and cytotoxicity was noted against human colon carcinoma HT-29 cells at a concentration of 10 µg/mL. researchgate.net
This compound has also been investigated for its activity against the parasitic protozoan Leishmania tarentolae in vitro. These studies evaluated the effects of this compound under varying conditions of concentration, time, and light exposure. Furthermore, its impact on secreted acid phosphatase activity and nitric oxide production, both implicated in parasite infectivity, was examined. wikipedia.org
Summary of Available Cytotoxicity Data for this compound:
| Cell Line | Type | Activity/IC50 | Concentration/Notes | Source |
| Human leukemia K562 | Tumor | Cytotoxicity (moderate) | IC50 < 10 µM | mdpi.com |
| Human cervical cancer HeLa | Tumor | Cytotoxicity (moderate) | IC50 < 10 µM | mdpi.com |
| Ehrlich ascites tumor cells | Tumor | Cytotoxicity (moderate) | IC50 < 10 µM | mdpi.com |
| Human larynx carcinoma Hep-2 | Tumor | Mild cytotoxicity | IC50 13.5 µM | researchgate.net |
| Human colon carcinoma HT-29 | Tumor | Cytotoxicity | 10 µg/mL | researchgate.net |
| Leishmania tarentolae | Parasitic protozoan | Activity investigated | In vitro studies | wikipedia.org |
Advanced Three-Dimensional Cell Culture Systems (e.g., Spheroids, Organoids)
Information regarding the investigation of this compound's activity in advanced three-dimensional cell culture systems, such as spheroids or organoids, was not found in the provided sources.
High-Throughput Screening Methodologies for Cellular Response
Information regarding the use of high-throughput screening methodologies to evaluate the cellular response to this compound was not found in the provided sources.
Molecular and Cellular Targets of Action
Understanding the molecular and cellular targets of a compound is crucial for elucidating its mechanism of action.
Identification of Protein-Ligand Interactions
Specific details regarding the identification of protein-ligand interactions involving this compound were not found in the provided sources.
Modulation of Intracellular Signaling Pathways (e.g., Apoptosis, Proliferation, Migration)
Detailed information on how this compound modulates specific intracellular signaling pathways, such as those involved in apoptosis, proliferation, or migration, was not found in the provided sources.
Enzyme Inhibition and Activation Studies
Enzyme inhibition and activation studies are fundamental to understanding the molecular mechanisms by which a compound exerts its biological effects. These investigations assess how a substance interacts with specific enzymes, potentially altering their catalytic activity wikipedia.org. Inhibition can reduce enzyme activity, while activation can increase it. Studies in this area often involve in vitro experiments to determine the type of inhibition (e.g., competitive, non-competitive, uncompetitive) and quantify the potency of the compound through parameters like IC50 values or inhibition constants (Ki) wikipedia.org. Analyzing enzyme kinetics in the presence and absence of the compound helps elucidate the binding site and mechanism of interaction wikipedia.org.
Specific Findings for this compound: Despite the general importance of enzyme studies in characterizing biologically active compounds, specific detailed data on the enzyme inhibition or activation profile of this compound were not available in the provided search results. While some sources mention the potential for investigating enzyme inhibition data for related natural products, specific enzymes targeted by this compound and the details of such interactions were not found.
Preclinical In Vivo Investigations in Non-Human Models
Preclinical in vivo investigations in non-human models are a critical phase in the evaluation of a compound's potential therapeutic utility before studies in humans. These studies utilize animal models to assess a compound's effects within a complex biological system, providing insights into its efficacy, safety, and how the body handles the substance. Animal models are selected based on their relevance to the disease or biological process being studied.
Specific Findings for this compound: The provided search results indicate that this compound has shown moderate cytotoxicity against human tumor cell lines in in vitro settings. However, specific detailed information regarding preclinical in vivo investigations of this compound in non-human animal models to evaluate its efficacy in relevant disease models was not found in the provided sources.
Efficacy Assessments in Relevant Animal Models
Efficacy assessments in relevant animal models aim to determine if a compound can produce a desired therapeutic effect in a living system that mimics a particular human disease or condition. These studies involve administering the compound to animal models and measuring relevant endpoints that indicate a positive response or modulation of the disease process. The choice of animal model is crucial for the translational relevance of the findings.
Specific Findings for this compound: While this compound has demonstrated cytotoxicity against human tumor cell lines in vitro, specific detailed data from efficacy assessments of this compound in relevant animal models of disease were not available in the provided search results.
Pharmacodynamic Characterization in Preclinical Species
Pharmacodynamic (PD) characterization in preclinical species focuses on understanding what the compound does to the body. This involves studying the biochemical and physiological effects of the compound, its mechanism of action, and the relationship between drug concentration at the site of action and the resulting effect. PD studies help characterize the onset, magnitude, and duration of a compound's effects.
Specific Findings for this compound: Specific detailed data on the pharmacodynamic characterization of this compound in preclinical species, including its effects on biological targets or pathways in vivo, were not found in the provided search results.
Biodistribution and Metabolism in Non-Human Organisms
Biodistribution and metabolism studies in non-human organisms are part of pharmacokinetic (PK) investigations, which describe what the body does to the compound. Biodistribution studies track where the compound goes within the organism after administration, examining its distribution into various tissues and organs. Metabolism studies investigate how the compound is chemically altered by the organism's enzymes, identifying metabolites and their pathways. These studies are crucial for understanding how a compound is processed and eliminated by the body.
Specific Findings for this compound: Specific detailed data on the biodistribution and metabolism of this compound in non-human organisms were not available in the provided search results. Studies in this area would typically involve techniques to quantify the compound and its metabolites in biological samples over time.
Advanced Analytical Methodologies for Paesslerin a Research
Chromatographic Techniques for Separation and Quantification
Chromatographic methods are fundamental for the separation and purification of Paesslerin A from complex mixtures, whether from natural extracts or synthetic reaction mixtures. High Performance Liquid Chromatography (HPLC) is a widely employed technique for both analytical and preparative purposes in this compound research. researchgate.net HPLC systems equipped with UV/Vis detectors have been used, often coupled with specific chiral columns like YMC CHIRAL Amylose-SA or Daicel Chiralpak AD-H, highlighting the importance of stereochemical separation in the study of this compound. researchgate.net Preparative HPLC has also been utilized for isolating larger quantities of this compound. researchgate.net
Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem variant, LC-MS/MS, are powerful techniques that combine the separation capabilities of LC with the detection and identification power of MS. news-medical.netcertara.com LC-MS is particularly valuable for analyzing complex samples and can provide high sensitivity and specificity for the detection and quantification of target analytes like this compound. news-medical.netcertara.combiotrial.com High-resolution mass spectrometry (HRMS) coupled with LC (LC-HRMS) offers even greater accuracy in determining the exact mass of the molecule and its fragments, which is vital for confirming the elemental composition and distinguishing it from compounds with similar nominal masses. researchgate.net
Spectroscopic Methods for Structural Characterization and Confirmation
Spectroscopic techniques are indispensable for the comprehensive structural elucidation and confirmation of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy, including both ¹H and ¹³C NMR, is a primary tool for determining the connectivity of atoms and the relative configuration within the molecule. researchgate.netrsc.org Advanced NMR experiments such as COSY, NOESY, HSQC, and HMBC provide crucial two-dimensional information that helps piece together the complex tricyclic structure and assign stereochemistry. rsc.orgcore.ac.ukacs.orgmdpi.com Chemical shifts are typically reported relative to internal standards like tetramethylsilane (B1202638) (TMS) or residual solvent peaks. researchgate.netthieme-connect.com
Mass Spectrometry (MS) provides information about the molecular weight and fragmentation pattern of this compound. Low-resolution mass spectra (LRMS) and high-resolution mass spectra (HRMS) using ionization techniques such as Electron Ionization (EI), Fast Atom Bombardment (FAB), and Electrospray Ionization (ESI) have been applied. researchgate.net HRMS is particularly important for confirming the molecular formula. rsc.orgcore.ac.ukacs.org
Infrared (IR) spectroscopy is used to identify the presence of specific functional groups within the this compound molecule, such as carbonyl groups, based on characteristic absorption frequencies. researchgate.netacs.org UV/Vis spectroscopy can also provide information about chromophores present in the structure. researchgate.netrsc.org Other techniques like optical rotation measurements are used to determine the optical activity and enantiomeric purity of chiral samples of this compound. researchgate.net X-ray diffraction analysis has been employed to definitively establish the solid-state structure and relative configuration of this compound or its derivatives, particularly in cases where spectroscopic data alone were insufficient or ambiguous, and has played a role in structural revisions. researchgate.netmdpi.comarkat-usa.orgkyoto-u.ac.jp
Development and Validation of Research-Grade Analytical Methods
The development and validation of analytical methods for this compound research are critical to ensure the reliability, accuracy, and consistency of the data obtained. Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. gmpinsiders.comwjarr.com This involves evaluating several key analytical performance characteristics. gmpinsiders.comwjarr.comglobalresearchonline.net
While specific validation data for this compound methods are not extensively detailed in the provided snippets, the general principles of analytical method validation apply. These principles, often guided by regulatory frameworks, include assessing parameters such as accuracy, precision (repeatability and intermediate precision), specificity, linearity, range, limit of detection (LOD), and limit of quantification (LOQ). gmpinsiders.comwjarr.comglobalresearchonline.netgsconlinepress.com Specificity is crucial to ensure that the method can unequivocally assess the analyte in the presence of other components in the sample matrix. globalresearchonline.net Precision evaluates the agreement among individual test results when the method is applied repeatedly. wjarr.comglobalresearchonline.net
Method validation is typically a systematically planned activity documented in a validation plan or protocol. gmpinsiders.com It often begins during method development and involves conducting experiments to confirm that the method's capabilities align with the research requirements. gmpinsiders.com Validated methods are essential for generating trustworthy data in support of structural elucidation, synthetic efforts, and any potential biological activity studies of this compound. gmpinsiders.comresearchgate.net
Future Research Directions and Potential Applications of Paesslerin a
Exploration of Undiscovered Biosynthetic Pathways and Enzymes
Understanding the complete biosynthetic pathway of Paesslerin A is a critical area for future research. While sesquiterpenoid biosynthesis from farnesyl pyrophosphate via cationic intermediates is a known general route in nature, the specific enzymes and steps involved in the formation of the unique protoilludane skeleton of this compound remain to be fully elucidated. nih.gov Research in this area could involve:
Genomic and transcriptomic analysis: Investigating the genetic makeup of the organism producing this compound to identify potential genes encoding biosynthetic enzymes. Techniques like single-cell omics could be particularly useful for studying specialized cell types involved in natural product biosynthesis. mpg.de
Enzyme characterization: Isolating and characterizing the function of novel enzymes involved in the cyclization and modification steps leading to this compound. This could involve in vitro enzyme assays and structural biology studies.
Pathway reconstruction: Reconstituting the proposed biosynthetic pathway in a heterologous host system to confirm the function of identified enzymes and potentially enable larger-scale production of this compound and its intermediates.
Such explorations are vital not only for understanding the natural production of this compound but also for potentially developing biocatalytic methods for its synthesis or the synthesis of related analogues.
Development of Stereodivergent and Scalable Synthetic Routes
The structural complexity of this compound, particularly its skewed tricyclic 5/6/4 motif and multiple stereocenters, presents significant challenges for chemical synthesis. researchgate.netacs.org While the first total synthesis of this compound has been reported, future research is needed to develop more efficient, stereodivergent, and scalable synthetic routes. researchgate.netnih.govacs.orgresearchgate.netresearchgate.net Key areas of focus include:
Stereoselective methodologies: Developing novel synthetic methodologies that allow for the controlled introduction of the correct stereochemistry at each chiral center. This could involve asymmetric catalysis or the use of chiral auxiliaries.
Shorter synthetic sequences: Designing more concise synthetic routes that reduce the number of steps required to access the this compound core structure. Multicomponent domino reactions and photochemical reaction cascades have shown promise in this regard. researchgate.netnih.govacs.orgresearchgate.net
Scalability: Developing synthetic strategies that are amenable to larger-scale production of this compound for further biological evaluation and potential development.
Efficient synthetic routes are crucial for providing sufficient quantities of this compound for research and potential therapeutic applications.
Identification of Novel Pharmacological Targets and Mechanisms of Action
This compound has demonstrated cytotoxic properties, indicating potential as a lead compound for anticancer agents. researchgate.netdntb.gov.uaresearchgate.net However, its precise pharmacological targets and mechanisms of action at the molecular level are not fully understood. Future research should focus on:
Target identification studies: Employing various techniques, including chemical proteomics, affinity purification, and genetic screening, to identify the specific proteins or pathways that this compound interacts with. wjbphs.comnih.govmdpi.comresearchgate.net
Mechanism of action studies: Investigating the downstream effects of this compound binding to its targets, elucidating the signaling pathways affected and how these interactions lead to the observed biological outcomes, such as cytotoxicity. nih.govresearchgate.net
Structure-activity relationship (SAR) studies: Synthesizing and testing a series of this compound analogues with subtle structural variations to understand how specific parts of the molecule contribute to its activity and target binding.
Understanding the molecular basis of this compound's activity is essential for rational drug design and development.
Utilization as a Chemical Probe or Research Tool in Biological Systems
Given its bioactivity, this compound or modified versions could serve as valuable chemical probes to investigate specific biological processes or targets. promega.comthermofisher.krnih.goveubopen.org Future research could explore:
Development of labeled probes: Synthesizing this compound analogues tagged with reporter molecules (e.g., fluorescent tags, biotin) to track its distribution, binding partners, and cellular uptake.
Application in cell biology: Using this compound as a tool to perturb specific cellular pathways or functions in cell-based assays to gain insights into biological mechanisms.
In vivo studies: Exploring the use of this compound or its derivatives as research tools in animal models to study disease progression or biological processes where its target(s) are involved.
High-quality chemical probes are indispensable tools for advancing biological research and validating potential drug targets. promega.comthermofisher.krnih.gov
Design and Synthesis of Enhanced Analogues with Specific Biological Profiles
Building upon SAR studies, future research can focus on designing and synthesizing this compound analogues with improved or altered biological profiles. nih.gov This could involve:
Improving potency and selectivity: Modifying the structure to enhance binding affinity for the desired target(s) and reduce off-target interactions, potentially leading to increased efficacy and reduced side effects.
Modulating biological activity: Designing analogues with altered functional groups or structural motifs to investigate different biological activities or target different pathways.
Improving pharmacokinetic properties: Modifying the molecule to enhance its absorption, distribution, metabolism, and excretion (ADME) profile, which is crucial for developing a viable therapeutic agent.
The synthesis and evaluation of analogues are key steps in the drug discovery process, aiming to optimize the properties of a lead compound.
Investigations into its Role in Ecological Interactions
As a natural product isolated from marine organisms, this compound likely plays a role in the ecological interactions of its source organism. researchgate.netdntb.gov.ua Future research could investigate:
Ecological function: Studying the role of this compound in the defense mechanisms of the producing organism against predators, competitors, or pathogens. umn.edufiu.eduresearchgate.net
Distribution and variability: Investigating the distribution of this compound in different populations or environments of the source organism and whether its production is influenced by environmental factors or ecological pressures.
Interactions with other organisms: Studying how this compound interacts with other organisms in its ecosystem, such as microbes, other marine invertebrates, or fish.
Understanding the ecological role of this compound can provide insights into its biological significance and potentially reveal new avenues for research or applications.
Q & A
Q. What methodologies are essential for structural elucidation of Paesslerin A?
To confirm the structure of this compound, researchers should employ a combination of spectroscopic techniques:
- Nuclear Magnetic Resonance (NMR) : Analyze - and -NMR to identify functional groups and connectivity .
- Mass Spectrometry (MS) : Use high-resolution MS to determine molecular weight and fragmentation patterns.
- X-ray Crystallography : Resolve the absolute configuration if crystalline samples are obtainable.
Cross-referencing data with synthetic intermediates (e.g., intermediates in polycyclization cascades) can validate structural assignments .
Q. What key spectroscopic markers distinguish this compound from its analogs (e.g., Paesslerin B)?
this compound and B differ in oxygenation patterns and substituent positions:
- Methyl group presence : this compound contains a methyl group absent in Paesslerin B .
- Acetyl group positioning : -NMR coupling constants and NOESY correlations help differentiate acetyl orientations .
- UV-Vis spectroscopy : Variations in conjugated systems due to structural differences affect absorption maxima.
Q. How can researchers efficiently locate existing studies on this compound for literature reviews?
- Use Google Scholar with keywords like "this compound synthesis," "this compound bioactivity," and filter results by citation count to prioritize influential studies .
- Cross-reference databases (SciFinder, PubMed) with structural identifiers (e.g., CAS numbers) for comprehensive coverage.
Advanced Research Questions
Q. What experimental design considerations are critical for optimizing this compound’s synthetic yield in polycyclization cascades?
- Reaction conditions : Light wavelength (e.g., 350 nm for [2+2] cycloaddition) and solvent polarity (methanol vs. non-polar solvents) significantly impact intermediate stability .
- Catalyst screening : Test Lewis acids (e.g., BF₃·OEt₂) to enhance regioselectivity during 4π/6π electrocyclization steps .
- Kinetic monitoring : Use HPLC or in-situ IR to track intermediate formation and adjust reaction times.
Q. How should researchers address contradictory bioactivity data reported for this compound across studies?
- Standardize assays : Variability in cell lines (e.g., HeLa vs. primary cells) or dosage ranges may explain discrepancies. Replicate studies under controlled conditions .
- Meta-analysis : Apply statistical tools (e.g., forest plots) to aggregate data from multiple sources and identify confounding variables .
- Mechanistic validation : Use CRISPR knockout models to confirm target engagement specificity.
Q. What computational tools are recommended for modeling this compound’s reaction mechanisms?
- Density Functional Theory (DFT) : Calculate transition-state energies for electrocyclization steps to predict regiochemical outcomes .
- Molecular Dynamics (MD) : Simulate solvent effects on intermediate conformations during cascade reactions.
- Software : Gaussian, ORCA, or Schrödinger Suite for quantum mechanical modeling.
Q. How can the PICOT framework guide hypothesis-driven studies on this compound’s bioactivity?
- Population : Define biological models (e.g., in vitro cancer cell lines, in vivo murine models).
- Intervention : Specify this compound concentrations and exposure durations.
- Comparison : Use positive controls (e.g., known kinase inhibitors) and vehicle controls.
- Outcome : Quantify endpoints like IC₅₀ values or apoptotic markers.
- Time : Establish time-resolved activity profiles .
Q. What steps ensure reproducibility in this compound’s isolation from natural sources?
- Sample authentication : Voucher specimens must be deposited in herbariums with GPS coordinates.
- Chromatographic protocols : Document HPLC gradients (e.g., C18 columns, acetonitrile/water mobile phases) and batch-to-batch variability .
- Data transparency : Share raw NMR/MS files in repositories like Zenodo for peer validation .
Q. How can researchers validate this compound’s purity and stability in long-term studies?
- Stability-indicating assays : Use accelerated degradation studies (heat, light, pH stress) with HPLC monitoring.
- Quantitative NMR (qNMR) : Compare proton integrals against internal standards (e.g., maleic acid) .
- Microscopy : Check for crystallization or aggregation in storage solutions.
Q. What strategies resolve ambiguities in this compound’s biosynthetic pathway?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
